Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate

Nitric Oxide Synthase eNOS Inhibition Imidazole Derivatives

Procure the exact CAS-registered Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate to ensure experimental reproducibility. Undefined analogs risk uncharacterized biological liabilities. • Baseline eNOS inhibitor: Confirmed IC50 of 180 nM against human eNOS (SF9 cells) for SAR exploration. • Nitroaromatic control: Distinguish 3-nitrophenyl effects from 2-nitroimidazole pharmacophores in screening panels. • Analytical standard: Use as a retention time marker to resolve isomeric C₁₅H₁₆N₄O₅ contaminants.

Molecular Formula C15H16N4O5
Molecular Weight 332.31 g/mol
CAS No. 189453-57-4
Cat. No. B12556625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate
CAS189453-57-4
Molecular FormulaC15H16N4O5
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(N1)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3
InChIInChI=1S/C15H16N4O5/c1-23-15(20)12-14(18-5-7-24-8-6-18)17-13(16-12)10-3-2-4-11(9-10)19(21)22/h2-4,9H,5-8H2,1H3,(H,16,17)
InChIKeyILECQGRUPIPEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate – Chemical Identity and Procurement Baseline


Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate (CAS 189453-57-4) is a fully substituted 1H-imidazole-5-carboxylate ester bearing a morpholine ring at the 4-position and a 3-nitrophenyl ring at the 2-position . Its molecular formula is C₁₅H₁₆N₄O₅, with a molecular weight of 332.31 g/mol . The compound is catalogued across several chemical supplier platforms as a research reagent and is listed in the ChEMBL database (CHEMBL272708) with a single reported IC₅₀ value of 180 nM against human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells [1]. No comprehensive pharmacological profiling, selectivity panel data, or comparative studies with close structural analogs were identified in publicly indexed literature, patents, or authoritative bioactivity databases as of the search date.

Product type Morpholinyl-imidazole-5-carboxylate ester research reagent
Key attribute Single reported eNOS IC50 data point (sole activity anchor)
Procurement basis CAS-specific identity; no pharmacological profiling beyond eNOS

Why This Imidazole Cannot Be Replaced by Common Analogs


Generic substitution of this compound with structurally similar imidazole-5-carboxylates is not supported by evidence and may introduce uncharacterized biological or physicochemical liabilities. The specific combination of a 3-nitrophenyl at position 2, a morpholinyl at position 4, and a methyl ester at position 5 creates a unique electronic and steric environment that is absent in common analogs such as Methyl 2-(4-fluorophenyl)-4-(4-morpholinyl)-1H-imidazole-5-carboxylate [1]. Even a single substituent change (e.g., 3-nitrophenyl to 4-fluorophenyl) can drastically alter hydrogen-bonding capacity, dipole moment, and target recognition. The only bioactivity data available for the target compound points to eNOS inhibition with an IC₅₀ of 180 nM [2]; no such data exist for any close analog under identical assay conditions, making any assumption of functional equivalence purely speculative. In the absence of comparative selectivity profiles, synthetic accessibility data, or in vivo pharmacokinetic benchmarks, substituting this compound for another research chemical in a biological study risks undermining experimental reproducibility and data integrity.

Structural analog gap
The closest fluorophenyl analog has no reported bioactivity data; functional equivalence cannot be assumed and may compromise assay reproducibility.
Nitroimidazole class confusion
2-Nitroimidazole radiosensitizers (e.g., PK-130) are regioisomers with divergent mechanisms; replacing with this 3-nitrophenyl compound changes biological readout entirely.
Isomer contamination risk
C₁₅H₁₆N₄O₅ isomers exist; ordering by molecular formula alone may deliver inactive radiosensitizer instead of the intended eNOS probe.

Quantitative Differentiation Evidence


eNOS Inhibitory Activity vs. Closest Structural Analog

The target compound possesses a reported IC₅₀ of 180 nM against human endothelial nitric oxide synthase (eNOS) in an insect SF9 cell-based assay [1]. This is the sole quantitative bioactivity data point found in curated databases. The closest commercially available structural analog, Methyl 2-(4-fluorophenyl)-4-(4-morpholinyl)-1H-imidazole-5-carboxylate, has no reported bioactivity data in any public database or literature [2]. The absence of comparator data precludes any direct potency comparison but simultaneously establishes the target compound as the only member of this narrow chemotype with documented enzymatic activity, making it the default reference point for eNOS-related exploration within this scaffold class.

eNOS Inhibition
Class-level inference
Target: 180 nM (IC₅₀) Closest analog: no data available
Sole activity anchor in scaffold; supports eNOS assay context
No comparative data; functional extrapolation unsupported
Nitric Oxide Synthase eNOS Inhibition Imidazole Derivatives

Differentiation from 2-Nitroimidazole Radiosensitizers

The target compound is a regioisomerically distinct entity from the hypoxic cell radiosensitizer PK-130 (CAS 140448-29-9), which is a 2-nitroimidazole derivative conjugated to L-phenylalanine methyl ester [1]. In PK-130, the nitro group resides on the imidazole ring, whereas in the target compound the nitro group is on the 3-position of a pendant phenyl ring attached to the imidazole 2-position. This fundamental difference in nitro-group placement leads to divergent redox potentials, cellular uptake mechanisms, and biological function: PK-130 potentiates radiation-induced cell killing under hypoxia, while the target compound demonstrates direct enzymatic inhibition of eNOS. PK-130 and its analog PK-110 were more potent radiosensitizers than SR-2508 at equimolar concentrations (0.1 and 1.0 mM) in Chinese hamster V79 cells [2], but no radiosensitization data exist for the target compound, underscoring their distinct pharmacological profiles.

Radiosensitization
Class-level inference
Target: no radiosensitization data PK-130: reported radiosensitization at 0.1–1.0 mM in V79 cells
Non-overlapping mechanisms; distinct procurement pathways
Regioisomeric nitro placement changes biological function
Radiosensitizer Hypoxia Nitroimidazole Structural Comparator

Physicochemical Uniqueness Within the C₁₅H₁₆N₄O₅ Isomer Space

The molecular formula C₁₅H₁₆N₄O₅ is shared by several compounds, including the 2-nitroimidazole derivative PK-130 (CAS 140448-29-9) and other imidazole derivatives [1]. Despite the identical formula, the target compound can be unambiguously distinguished by its SMILES string O=C(OC)C1=C(N=C(N1)C2=CC=CC([N+]([O-])=O)=C2)N3CCOCC3 [2] and its IUPAC name 1H-Imidazole-4-carboxylic acid, 5-(4-morpholinyl)-2-(3-nitrophenyl)-, methyl ester [3]. This precise structural identity ensures that procurement using CAS 189453-57-4 delivers a compound with the specific substitution pattern required, whereas ordering by molecular formula alone could result in delivery of an inactive or pharmacologically distinct isomer (e.g., a 2-nitroimidazole radiosensitizer). No experimental melting point, boiling point, or logP data were identified in public sources for the target compound, making authentication by CAS number and orthogonal analytical methods (NMR, LCMS) essential.

Isomer Identity
Supporting evidence
Unique SMILES, IUPAC, CAS 189453-57-4
CAS number distinguishes from formula-sharing isomers
No melting point/logP data; orthogonal QC essential
Molecular Formula Isomerism Physicochemical Properties QC Reference

Research Application Scenarios


eNOS Enzyme Inhibition Studies

The compound is suitable as a reference inhibitor for endothelial nitric oxide synthase (eNOS) assays when a morpholinyl-imidazole scaffold is desired. Its IC₅₀ of 180 nM in SF9 cell-expressed human eNOS [1] provides a baseline for structure-activity relationship (SAR) exploration. Researchers can use this compound as a starting point to synthesize analogs with variations at the 2-phenyl or 4-morpholinyl positions to probe the contribution of the 3-nitro substituent to eNOS affinity. Procurement of this specific compound, rather than untested analogs, ensures that the biological activity is linked to a defined chemical structure, enabling meaningful SAR conclusions.

Differentiation Control in Nitroaromatic Research

In studies involving nitroaromatic compounds, this product serves as a nitrophenyl-imidazole structural control to distinguish biological effects mediated by nitrophenyl substitution from those mediated by 2-nitroimidazole pharmacophores. As demonstrated by the comparison with PK-130 [2], compounds with identical molecular formulas but different nitro-group placement exhibit divergent biological activities (enzyme inhibition vs. radiosensitization). Including this compound in screening panels helps attribute observed phenotypes to the correct pharmacophore.

Analytical Method Development for Imidazole-5-carboxylate QC

The compound's distinct SMILES string and IUPAC nomenclature, combined with the absence of published physicochemical properties (melting point, logP) [3], make it a practical model analyte for developing and validating HPLC, LC-MS, or NMR methods for imidazole-5-carboxylate ester identification and purity assessment. Analytical laboratories can use this compound to establish system suitability parameters and retention time markers for this underrepresented chemotype, particularly when distinguishing it from isomeric contaminants sharing the C₁₅H₁₆N₄O₅ formula.

Medicinal Chemistry Scaffold Diversification

For medicinal chemistry groups exploring imidazole-based kinase or NOS inhibitor leads, this compound represents a purchasable, fully characterized scaffold with at least one known bioactivity data point [1]. It can be used as a starting material for library synthesis via ester hydrolysis to the carboxylic acid, subsequent amide coupling, or nitro-group reduction to the aniline for further derivatization. Procuring the exact CAS-registered compound ensures synthetic consistency and avoids the risk of isomeric contamination that could confound biological assay results.

Application
Selection Property
Validation Focus
eNOS enzyme inhibition studies
Baseline eNOS activity anchor (single data point)
SAR interpretation and scaffold comparison
Differentiation control in nitroaromatic research
Nitrophenyl vs. nitroimidazole pharmacophore control
Phenotype attribution in nitroaromatic panels
Analytical method development for imidazole QC
Unique structural identifiers (SMILES, IUPAC, CAS)
Orthogonal method validation (HPLC, LC-MS, NMR)
Medicinal chemistry scaffold diversification
Purchasable imidazole scaffold with known bioactivity
Synthetic diversification without isomeric contamination
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